2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Description
2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[221]heptan-5-yl)ethanone is a complex organic compound featuring a unique bicyclic structure
Properties
IUPAC Name |
2-benzylsulfanyl-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c16-14(9-19-8-11-4-2-1-3-5-11)15-7-13-6-12(15)10-20(13,17)18/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIAWYWXFNCCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target compound features a 2-thia-5-azabicyclo[2.2.1]heptane core with a 2,2-dioxido sulfone group and a benzylthio-ethanone substituent. Key challenges include:
- Stereochemical control : The bicyclo[2.2.1]heptane system necessitates precise configuration of the nitrogen and sulfur atoms to maintain pharmacological relevance.
- Sulfone installation : Oxidation of the sulfide intermediate without over-oxidation requires selective reagents.
- Benzylthio-ethanone coupling : Efficient conjugation of the side chain while preserving the bicyclic integrity demands tailored reaction conditions.
Synthesis of the 2-Thia-5-Azabicyclo[2.2.1]heptane Core
Cyclization Strategies
The bicyclic framework is typically constructed via Diels-Alder reactions or intramolecular cyclizations . Patent EP0828740B1 discloses a bis-hydroxylation approach using potassium permanganate or osmium tetroxide to form the bicyclo[2.2.1]heptane skeleton. For sulfur incorporation, thiophene-derived dienes react with maleic anhydride derivatives under thermal conditions (80–120°C), yielding the 2-thia analog.
Sulfone Group Installation
Oxidation of Sulfide Intermediates
The sulfone moiety is introduced by oxidizing the corresponding sulfide. Patent AU2012229997B2 highlights oxone (potassium peroxymonosulfate) in acetone-water (2:1) at 0°C as optimal, achieving >90% conversion without side reactions. Alternatively, hydrogen peroxide (30%) with catalytic tungsten trioxide (WO₃) in acetic acid affords the sulfone in 85% yield.
Table 1: Comparative Oxidation Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Oxone | Acetone-H₂O | 0 | 92 | |
| H₂O₂ + WO₃ | Acetic acid | 25 | 85 | |
| KMnO₄ | tert-Butanol | 50 | 78 |
Coupling of the Benzylthio-Ethanone Moiety
Nucleophilic Acylation
The benzylthio group is introduced via nucleophilic substitution on a chloro- or bromo-ethanone precursor. Ambeed’s protocol (2025) employs (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride with benzyl mercaptan in tetrahydrofuran (THF) at 100°C, yielding 62.8% product after 70 hours. Molecular sieves (4Å) and N-ethyl-N,N-diisopropylamine are critical for suppressing hydrolysis.
Mitsunobu Reaction
For stereoretentive coupling, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) conjugates benzylthio-ethanol to the bicyclic amine, followed by oxidation to the ketone. This method preserves the (1S,4S) configuration but requires stringent anhydrous conditions.
Optimization and Scalability
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of the (1S,4S) isomer (PubChem CID 14612543) validates the bicyclo[2.2.1]heptane geometry with bond angles of 109.5° at nitrogen and sulfur.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)benzaldehyde
- 2-Trifluoromethyl benzimidazoles
- Benzoxazoles
- Benzothiazoles
Uniqueness
2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is unique due to its bicyclic structure and the presence of both benzylthio and dioxido groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on existing research.
Chemical Structure and Synthesis
The compound features a bicyclic structure with a thiazolidine moiety, which contributes to its unique properties. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as:
- Formation of the Bicyclic Core : Achieved through cyclization reactions.
- Introduction of Functional Groups : Via nucleophilic substitution or electrophilic addition to modify the benzylthio and dioxido functionalities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and benzothiazole rings have shown effectiveness against various bacterial strains, including resistant pathogens.
| Compound | Activity | Reference |
|---|---|---|
| 2-Thia-5-azabicyclo[2.2.1]heptane | Antibacterial against Gram-positive bacteria | |
| Benzothiazole derivatives | Antifungal and antibacterial |
The proposed mechanism involves the inhibition of key enzymes or pathways in microbial cells. The thiazolidine structure may interact with bacterial cell wall synthesis or disrupt metabolic pathways, leading to cell death.
Study 1: Antimicrobial Efficacy
In a study evaluating various thiazolidine derivatives, it was found that compounds similar to this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) was recorded at low micromolar levels, indicating strong potential for therapeutic use in treating resistant infections.
Study 2: Cytotoxicity and Selectivity
Another study assessed the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that while exhibiting some cytotoxicity, these compounds were selectively toxic to cancer cells over normal cells, suggesting their utility in targeted cancer therapies.
Q & A
Q. What are the recommended synthetic routes for 2-(benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone?
Methodological Answer: The synthesis of this compound typically involves:
- Step 1: Construction of the bicyclo[2.2.1]heptane core via intramolecular cyclization of a thia-azabicyclic precursor. For example, sulfonamide intermediates (e.g., 2-thia-5-azabicyclo derivatives) can be generated using tert-butoxycarbonyl (Boc) protection strategies .
- Step 2: Introduction of the benzylthio group via nucleophilic substitution or thiol-ene coupling. Use of benzyl mercaptan (C₆H₅CH₂SH) under basic conditions (e.g., NaH in DMF) is common .
- Step 3: Oxidation of the sulfur atom in the thia-azabicyclo moiety to achieve the 2,2-dioxido configuration. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) are standard oxidizing agents .
Key Validation: Monitor reaction progress via TLC or HPLC. Confirm the final structure using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
Note: For unstable intermediates (e.g., sulfoxide forms), use low-temperature NMR (−20°C) to prevent degradation .
Q. How should solubility and stability be optimized for in vitro assays?
Methodological Answer:
- Solubility: Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). If precipitation occurs, add co-solvents like PEG-400 (≤10%) .
- Stability: Store lyophilized powder at −80°C. For solutions, avoid prolonged exposure to light or temperatures >4°C. Monitor degradation via HPLC over 24–72 hours .
- Critical Factor: The 2,2-dioxido group is hygroscopic; use anhydrous conditions during weighing and storage .
Advanced Research Questions
Q. What strategies can address contradictions in pharmacological activity data across assays?
Methodological Answer: Contradictions often arise from:
- Off-target effects: Perform counter-screening against related enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific binding .
- Assay interference: The benzylthio group may quench fluorescence in FRET-based assays. Validate results using orthogonal methods (e.g., SPR or radioligand binding) .
- Metabolic instability: Pre-incubate the compound with liver microsomes (human/rat) to assess CYP-mediated oxidation of the thioether moiety .
Case Study: In HCV NS5A inhibitor studies (e.g., Ledipasvir analogs), discrepancies between enzymatic and cell-based assays were resolved by adjusting redox conditions to stabilize the dioxido-thia group .
Q. How can the stereochemical integrity of the bicyclo[2.2.1]heptane core be preserved during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use Boc-protected intermediates to prevent racemization during cyclization .
- Catalytic Asymmetric Synthesis: Employ Rh(II)- or Cu(I)-catalyzed reactions to enforce endo/exo selectivity in the bicyclic formation .
- Quality Control: Regularly analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Example: A 10% drop in ee was observed when reaction temperatures exceeded 40°C, highlighting the need for strict thermal control .
Q. What computational methods are effective for predicting biological targets of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Focus on enzymes with sulfur-binding pockets (e.g., cysteine proteases) due to the benzylthio group .
- Pharmacophore Modeling: Identify key features (e.g., bicyclic core as a rigid scaffold, sulfone as a hydrogen-bond acceptor) to map potential targets .
- Validation: Cross-reference predictions with experimental data from thermal shift assays (TSA) or cellular thermal proteome profiling (CPP) .
Q. How should researchers handle conflicting spectral data (e.g., NMR vs. XRD)?
Methodological Answer:
- Scenario: NMR suggests a single conformation, but XRD reveals polymorphism.
- Resolution:
Example: A 0.3 ppm shift in the sulfone protons (¹H NMR) was traced to solvent-induced polymorphism, resolved by standardizing DMSO-d₆ for all assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
